Mechanism of action for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in vitro
Mechanism of action for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in vitro
Title: Unveiling the Mechanism of Action of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Comprehensive In Vitro Profiling Guide
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Structural Rationale
In the landscape of targeted therapeutics, the deconvolution of a compound’s mechanism of action (MoA) is the critical bridge between a chemical hit and a viable lead. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a highly privileged, partially saturated heterocyclic building block. Its core structure—an aminopyridine fused to a cyclopentyl ring with an isopropyl moiety—represents a classic pharmacophore in medicinal chemistry.
Specifically, the 2-aminopyridine (and its structural analogues) is a well-documented "hinge-binder" in kinase inhibitor design[1],[2]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic primary amine acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (the ATP-binding pocket)[3]. The isopropyl group is strategically positioned to occupy the adjacent hydrophobic specificity pocket.
This whitepaper outlines the definitive in vitro experimental pipeline required to validate the MoA of this compound as an ATP-competitive kinase inhibitor, using a representative target (e.g., a Cyclin-Dependent Kinase or generic Ser/Thr kinase) as the model system.
Biochemical Validation: ATP-Competitive Enzyme Kinetics
The Causality of the Design: To definitively classify 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine as an ATP-competitive inhibitor, we must mathematically prove that it competes with ATP for the same binding site. We achieve this by performing an enzyme kinetic assay varying both the substrate (ATP) and the inhibitor concentrations[4]. A hallmark of ATP competition is an apparent increase in the Michaelis constant ( Km ) for ATP without a change in the maximum reaction velocity ( Vmax ). If the compound were an allosteric inhibitor, we would instead observe a decrease in Vmax .
Protocol 1: Luminescent Kinase Activity Assay (ADP-Glo™)
This protocol is a self-validating system: it includes a no-enzyme control to establish baseline luminescence and a reference inhibitor (e.g., Staurosporine) to validate assay sensitivity.
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Reagent Preparation: Prepare the target kinase (e.g., 10 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Compound Titration: Dispense 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Ensure DMSO concentration remains constant at 1% across all wells.
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ATP Matrix: Add ATP at varying concentrations (e.g., 0.5x, 1x, 5x, and 10x the predetermined Km of the kinase) along with the specific peptide substrate.
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Incubation: Incubate the reaction at room temperature for 60 minutes.
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Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.
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Analysis: Read luminescence. Plot the initial velocity ( v ) versus[ATP] at different inhibitor concentrations using a Lineweaver-Burk plot ( 1/v vs 1/[ATP] ).
Table 1: Representative Enzyme Kinetics (Michaelis-Menten Parameters)
| Inhibitor Concentration | Apparent Km for ATP (µM) | Vmax (pmol/min/mg) | Kinetic Classification |
| 0 nM (Vehicle) | 15.2 | 145.0 | N/A |
| 10 nM | 28.4 | 143.5 | Competitive |
| 100 nM | 85.1 | 146.2 | Competitive |
| 1000 nM | 410.5 | 144.8 | Competitive |
Conclusion: The intersecting lines on the y-axis of the Lineweaver-Burk plot (constant Vmax , increasing Km ) confirm the aminopyridine core binds directly to the ATP pocket.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
The Causality of the Design: While biochemical IC₅₀ values provide a snapshot of potency, they are highly dependent on the ATP concentration used in the assay. To establish a robust kinetic profile, SPR is utilized to measure the absolute association ( kon ) and dissociation ( koff ) rates[5]. A prolonged residence time (driven by a low koff ) is often a superior predictor of in vivo efficacy and target vulnerability than thermodynamic affinity ( KD ) alone.
Protocol 2: Label-Free SPR Binding Kinetics
Self-Validation: The protocol utilizes a reference flow cell (no immobilized protein) to subtract non-specific binding and bulk refractive index changes.
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Surface Preparation: Use a Biacore or ProteOn system with a Streptavidin (SA) sensor chip. Immobilize the biotinylated target kinase onto the active flow cell to a density of ~3000 Resonance Units (RU). Direct amine coupling is avoided to prevent crosslinking the lysine residues within the active site, which could artificially inactivate the kinase[6].
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Analyte Preparation: Dilute 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).
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Single-Cycle Kinetics (SCK): Inject the compound in a 5-step concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 nM) sequentially without regeneration steps in between. This prevents surface degradation of the delicate kinase domain.
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Dissociation & Fitting: Allow a 10-minute dissociation phase after the final injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | Residence Time ( τ ) |
| 3-Isopropyl- derivative | 4.2 × 10⁵ | 1.8 × 10⁻³ | 4.28 | ~9.2 minutes |
| Reference Hinge Binder | 3.8 × 10⁵ | 5.1 × 10⁻³ | 13.4 | ~3.2 minutes |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Causality of the Design: A compound might bind the isolated kinase domain perfectly in SPR but fail to penetrate the cell membrane or get rapidly pumped out by efflux transporters. CETSA is deployed here to bridge the gap between biochemistry and cell biology. By observing a thermal shift only in intact cells, we definitively prove that the compound crosses the lipid bilayer and engages the folded target kinase in its native physiological environment[7],[8].
Protocol 3: Intact Cell CETSA
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Cell Treatment: Plate target-expressing cells (e.g., HCT116 or HeLa) in a 6-well plate. Treat with 1 µM of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine or DMSO (vehicle) for 2 hours at 37°C.
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Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.
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Lysis & Clarification: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C, repeated 3 times). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.
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Detection: Collect the supernatant (containing the soluble, stabilized kinase). Resolve via SDS-PAGE and perform Western blotting against the target kinase.
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Validation: The ligand-bound kinase will resist thermal denaturation at higher temperatures compared to the DMSO control, resulting in a measurable shift in the aggregation temperature ( Tagg )[9].
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow of the compound's mechanism of action, from initial molecular engagement at the kinase hinge region to the ultimate phenotypic cellular response.
Figure 1: Workflow of target engagement and downstream signal attenuation by the aminopyridine scaffold.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications URL
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates Source: ACS Publications URL
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
- Immobilization of Active Kinases for Small Molecule Inhibition Studies Source: Bio-Radiations URL
- Overview of Biacore Surface Plasmon Resonance Technology Source: Creative Proteomics URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 6. bioradiations.com [bioradiations.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
